molecular formula C9H9BO3 B6255624 (7-methyl-1-benzofuran-5-yl)boronic acid CAS No. 254886-15-2

(7-methyl-1-benzofuran-5-yl)boronic acid

Cat. No. B6255624
CAS RN: 254886-15-2
M. Wt: 176
InChI Key:
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Description

“(7-methyl-1-benzofuran-5-yl)boronic acid” is a type of boronic acid derivative . Boronic acids are compounds that contain a boronic acid group (B(OH)2). They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .


Synthesis Analysis

The synthesis of boronic acids often involves the use of transition metal-catalyzed reactions . For instance, the Suzuki-Miyaura cross-coupling reaction is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an organic halide in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of “(7-methyl-1-benzofuran-5-yl)boronic acid” consists of a benzofuran ring attached to a boronic acid group . Benzofuran is a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure .


Chemical Reactions Analysis

Boronic acids, including “(7-methyl-1-benzofuran-5-yl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(7-methyl-1-benzofuran-5-yl)boronic acid” can be found in various chemical databases . These properties include its molecular formula, molecular weight, melting point, boiling point, and density .

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves the formation of a transition metal complex. In the Suzuki-Miyaura reaction, the boronic acid forms a complex with a palladium catalyst, which then undergoes transmetalation with an organic halide .

Future Directions

The future directions of research involving “(7-methyl-1-benzofuran-5-yl)boronic acid” and other boronic acids may involve the development of new synthetic methods and applications in drug discovery . For instance, boronic acids have been used in the synthesis of various biologically active compounds, indicating their potential as drug lead compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis of (7-methyl-1-benzofuran-5-yl)boronic acid can be achieved through a Suzuki-Miyaura coupling reaction between 7-methyl-1-benzofuran-5-boronic acid pinacol ester and an aryl halide.", "Starting Materials": [ "7-methyl-1-benzofuran-5-boronic acid pinacol ester", "Aryl halide (e.g. bromobenzene, iodobenzene)" ], "Reaction": [ "Dissolve 7-methyl-1-benzofuran-5-boronic acid pinacol ester (1 equiv.) and aryl halide (1.2 equiv.) in a mixture of anhydrous tetrahydrofuran and water (9:1 v/v) under nitrogen atmosphere.", "Add potassium carbonate (2 equiv.) and palladium catalyst (e.g. Pd(PPh3)4) to the reaction mixture.", "Heat the reaction mixture at 80-100°C for several hours under nitrogen atmosphere.", "Cool the reaction mixture to room temperature and filter off the potassium salts.", "Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography using a suitable solvent system (e.g. hexane/ethyl acetate).", "Obtain the desired product, (7-methyl-1-benzofuran-5-yl)boronic acid, as a white solid." ] }

CAS RN

254886-15-2

Product Name

(7-methyl-1-benzofuran-5-yl)boronic acid

Molecular Formula

C9H9BO3

Molecular Weight

176

Purity

95

Origin of Product

United States

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